molecular formula C14H15N3O3 B5136457 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5136457
M. Wt: 273.29 g/mol
InChI Key: GFUZHTMFTUBOPD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been used as a catalyst for various organic reactions.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In materials science, this compound has been found to exhibit fluorescence in the presence of metal ions, making it a useful tool for metal ion detection. In catalysis, this compound has been found to be an effective catalyst for various organic reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility, as it can be used in a variety of applications. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be cytotoxic in some studies. Additionally, this compound may not be suitable for certain applications due to its specific chemical properties.

Future Directions

There are many potential future directions for 5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is the development of this compound-based anticancer drugs, as it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is the development of this compound-based fluorescent probes for the detection of metal ions, as it has shown high sensitivity and selectivity in previous studies. Additionally, further research could be done to explore the potential use of this compound in catalysis and other applications.

Synthesis Methods

5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of piperidine. Both methods result in the formation of this compound as a yellow crystalline solid.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-16(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)17(3)13(11)19/h4-8H,1-3H3,(H,15,18,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUZHTMFTUBOPD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94159-46-3
Record name 5-((4-(Dimethylamino)phenyl)methylene)-1-methylbarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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